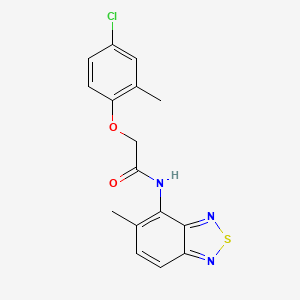

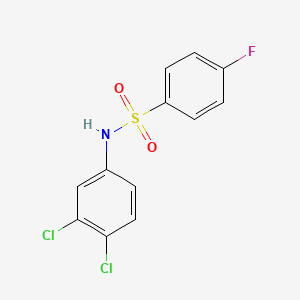

2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Thiophene sulfonamide derivatives, similar to "2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide," can be synthesized through methods such as the Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. These methods involve reactions of aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild and suitable temperature conditions, offering a convenient approach to obtaining a variety of thiophene sulfonamide derivatives with significant biological activities (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives, including details about bonding, geometry, and electronic effects, can be elucidated through techniques like X-ray diffraction. This analysis helps in understanding the conformations and stability of these compounds, facilitating the exploration of their reactivity and properties (Chohan & Shad, 2011).

Chemical Reactions and Properties

Thiophene sulfonamides undergo various chemical reactions, including interactions with transition metals to form complexes. These reactions are crucial for understanding the reactivity of such compounds and developing applications in catalysis, material science, and biological systems. The transition metal complexes of sulfonamide-derived ligands exhibit interesting antibacterial and antifungal activities, pointing to the chemical versatility and potential applications of these compounds (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structures of thiophene sulfonamide derivatives, are influenced by their molecular configurations and substituents. X-ray crystallography and differential scanning calorimetry (DSC) provide detailed insights into the solid-state structures and thermal behavior of these compounds, revealing the effects of specific functional groups on their physical properties (Terada et al., 2012).

Chemical Properties Analysis

The chemical properties of thiophene sulfonamide derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are central to their applications in organic synthesis and medicinal chemistry. Investigations into the reactivity patterns of these compounds provide a foundation for developing new synthetic routes and understanding their mechanism of action in biological systems (Williams et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

A significant body of research focuses on the synthesis of thiophene sulfonamide derivatives due to their varied bioactivities, including urease inhibition and antibacterial effects. For example, Noreen et al. (2017) reported on the convenient synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reaction. These compounds demonstrated significant urease inhibition activity, with one derivative showing higher activity than the standard thiourea. Additionally, these compounds exhibited hemolytic activity and were investigated for their antibacterial properties, highlighting their potential in medicinal chemistry and pharmaceutical applications (Noreen et al., 2017).

Molecular Conformation and Tautomeric Behavior

The study of sulfonamide derivatives extends to the investigation of their molecular conformations and tautomeric behaviors, which are crucial for understanding their pharmaceutical and biological activities. Erturk et al. (2016) explored the tautomeric forms of sulfonamide derivatives using spectroscopic methods, demonstrating that these molecular structures have significant implications for their bioactivity (Erturk et al., 2016).

Polymorphism and Crystal Structure

The polymorphism and crystal structure of aromatic sulfonamides have been studied to understand the impact of fluorine substitution on their properties. Terada et al. (2012) investigated fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides and found that fluorine groups lead to the formation of polymorphs or pseudopolymorphs. This research provides insights into the structural basis for the varied biological activities of sulfonamide derivatives, highlighting the importance of crystallographic analysis in drug design and development (Terada et al., 2012).

Photodegradation and Environmental Implications

The environmental fate of thiophene derivatives, including their photodegradation pathways, has been studied to assess the impact of oil spills. Andersson and Bobinger (1996) investigated the photochemical degradation of benzothiophenes, revealing the oxidation pathways of these compounds in aquatic environments. This research is vital for understanding the environmental behavior of thiophene derivatives and developing strategies for mitigating the effects of oil spills (Andersson & Bobinger, 1996).

Zukünftige Richtungen

Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S2/c1-11-10-14(12(2)18-11)19(16,17)15-9-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNLSXIYACSQDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)

![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)